molecular formula C12H14N2O2 B1680716 Rogletimide CAS No. 92788-10-8

Rogletimide

Katalognummer B1680716
CAS-Nummer: 92788-10-8
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: QXKJWHWUDVQATH-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rogletimide, also known as pyridoglutethimide, is a medication that was never marketed . It is related in chemical structure to the sedative/hypnotic drug glutethimide but has pharmacological activity as a selective aromatase inhibitor similar to the related drug aminoglutethimide .


Synthesis Analysis

The synthesis of Rogletimide involves base-catalyzed alkylation of ethyl 4-pyridylacetate with iodoethane to give ethyl 2-(4-pyridyl)butyrate. This is followed by base-catalyzed conjugate addition of the carbanion to acrylamide. The last step is an intramolecular cyclization to form Rogletimide .


Molecular Structure Analysis

Rogletimide has the molecular formula C12H14N2O2 and a molar mass of 218.256 g/mol . Its IUPAC name is 3-ethyl-3-(pyridin-4-yl)piperidine-2,6-dione .


Chemical Reactions Analysis

While specific chemical reactions involving Rogletimide are not mentioned in the search results, it is known that Rogletimide is an orally active aminoglutethimide derivative .


Physical And Chemical Properties Analysis

Rogletimide has a molecular weight of 218.25 g/mol . More specific physical and chemical properties were not found in the search results.

Wissenschaftliche Forschungsanwendungen

Antineoplastic Activity

Rogletimide is identified as an orally active aminoglutethimide derivative with potential antineoplastic activity. Its primary mechanism involves the reversible inhibition of aromatase, a key enzyme in converting androgens to estrogens. In estrogen-dependent cancers, rogletimide's inhibition of aromatase leads to reduced estrogen synthesis, thereby inhibiting estrogen-mediated signal transduction and reducing tumor cell growth. It also affects the enzymes involved in converting cholesterol to corticosteroids (Definitions, 2020).

Effect on Steroidogenesis

A study utilizing a guinea pig adrenal system examined the effect of rogletimide on adrenal steroidogenesis. The findings revealed that rogletimide, unlike other aromatase inhibitors, did not significantly affect the release of cortisol and other steroids, indicating its potential for more selective action in cancer treatment without significantly suppressing cortisol synthesis (Newton, Mehta, & Dowsett, 1991).

Quantitative Screening in Plasma

Rogletimide was the subject of a study exploring a continuous-flow dialysis system combined with tandem mass spectrometry for drug quantitation in complex biological matrices. This method demonstrated potential in quantitatively analyzing rogletimide in patients' plasma, aiding in pharmacokinetic studies and dosage optimization (van Bakergem et al., 1992).

Influence on Peripheral Aromatisation in Breast Cancer

A study on postmenopausal women with breast cancer investigated the influence of rogletimide on peripheral aromatisation. The research indicated that rogletimide produced dose-dependent estrogen suppression and aromatase inhibition. However, even at maximum tolerated doses, its efficacy in aromatase inhibition and estrogen suppression was sub-optimal compared to other aromatase inhibitors (MacNeill et al., 1992).

Chiral High-Performance Liquid Chromatography Assay Development

The development and validation of a stereo-specific high-performance liquid chromatography (HPLC) assay for rogletimide in plasma were undertaken. This study's purpose was to enhance the analytical methods for monitoring rogletimide and its metabolites in clinical settings, particularly in breast cancer patients (Étienne, Oster, & Milano, 1996).

Enantioselective Determination in Serum

Research focusing on the quantitative determination of rogletimide enantiomers in serum was conducted using capillary electrophoresis. This method provided insights into the drug's enantiomer-specific behavior and potential differential effects, crucial for understanding its pharmacodynamics (Hefnawy & Stewart, 2000).

Pharmacology and Clinical Efficacy Comparisons

Rogletimide was included in a comprehensive review of aromatase inhibitors, highlighting its role and efficacy in comparison to other agents in treating breast cancer. This comparative analysis provided a broader perspective on rogletimide's place in the therapeutic landscape (Njar & Brodie, 1999).

Wirkmechanismus

Rogletimide works by reversibly inhibiting the activity of aromatase, a cytochrome P450 family enzyme found in many tissues. Aromatase is the key enzyme in the oxidative aromatization process of androgens to estrogens .

Zukünftige Richtungen

While specific future directions for Rogletimide were not found in the search results, it is worth noting that Rogletimide was never marketed due to its lower potency causing it to be unsuccessful in clinical trials .

Eigenschaften

IUPAC Name

3-ethyl-3-pyridin-4-ylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-12(9-4-7-13-8-5-9)6-3-10(15)14-11(12)16/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKJWHWUDVQATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869670
Record name Rogletimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rogletimide

CAS RN

92788-10-8
Record name Rogletimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92788-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rogletimide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092788108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rogletimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROGLETIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14P4QR28QF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rogletimide
Reactant of Route 2
Reactant of Route 2
Rogletimide
Reactant of Route 3
Rogletimide
Reactant of Route 4
Rogletimide
Reactant of Route 5
Rogletimide
Reactant of Route 6
Rogletimide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.